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molecular formula C13H10N2O2S B8808637 2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 838892-96-9

2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B8808637
M. Wt: 258.30 g/mol
InChI Key: LZWVRDPHWBLUMC-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Add 5-bromomethyl-2-methylthiazole (390 mg, 2.03 mmol) in dimethylformamide (2 mL) dropwise to a suspension of potassium phthalimide (434 mg, 2.34 mmol) in dimethylformamide (8 mL). Stir the reaction under nitrogen at room temperature overnight. Concentrate the mixture in vacuo, dissolve in ethyl acetate (100 mL), and wash with water (100 mL). Dry the organic phase (sodium sulfate), filter, and concentrate. Perform flash chromatography on silica gel, eluting first with 4:1 hexane/ethyl acetate, then 100% ethyl acetate to afford 210 mg of 2-(2-methylthiazol-5-ylmethyl)isoindole-1,3-dione as a tan solid. MS: m/z=259 (MH+).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:7][C:6]([CH3:8])=[N:5][CH:4]=1.[C:9]1(=[O:19])[NH:13][C:12](=[O:14])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.[K]>CN(C)C=O>[CH3:8][C:6]1[S:7][C:3]([CH2:2][N:13]2[C:9](=[O:19])[C:10]3[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:12]2=[O:14])=[CH:4][N:5]=1 |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
BrCC1=CN=C(S1)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
434 mg
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction under nitrogen at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in ethyl acetate (100 mL)
WASH
Type
WASH
Details
wash with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Perform flash chromatography on silica gel, eluting first with 4:1 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)CN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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